molecular formula C9H10O2 B089669 p-Tolyl acetate CAS No. 140-39-6

p-Tolyl acetate

Cat. No. B089669
Key on ui cas rn: 140-39-6
M. Wt: 150.17 g/mol
InChI Key: CDJJKTLOZJAGIZ-UHFFFAOYSA-N
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Patent
US06020522

Procedure details

A mixture of p-cresol (1.08 g (10 mmole)) and acetic acid (25 ml) was stirred for 5 hours at 110° C. to produce p-acetoxytoluene. N-hydroxyphthalimide (0.16 g (1 mmole)) and cobalt(II) acetylacetonate (0.018 g (0.05 mmole)) were added to this reaction mixture, and this mixture was stirred for 6 hours at 100° C. under an oxygen atmosphere. The product in the resultant reaction mixture was analyzed by gas chromatography and, as a result, p-acetoxybenzoic acid (yield 92%) was formed. The conversion of p-cresol was 95%.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[C:9](O)(=[O:11])[CH3:10]>>[C:9]([O:7][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[CH:2][CH:1]=1)(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 hours at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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